(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 54094-07-4
VCID: VC3239824
InChI: InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C16H15ClO4
Molecular Weight: 306.74 g/mol

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone

CAS No.: 54094-07-4

Cat. No.: VC3239824

Molecular Formula: C16H15ClO4

Molecular Weight: 306.74 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone - 54094-07-4

Specification

CAS No. 54094-07-4
Molecular Formula C16H15ClO4
Molecular Weight 306.74 g/mol
IUPAC Name (4-chlorophenyl)-(3,4,5-trimethoxyphenyl)methanone
Standard InChI InChI=1S/C16H15ClO4/c1-19-13-8-11(9-14(20-2)16(13)21-3)15(18)10-4-6-12(17)7-5-10/h4-9H,1-3H3
Standard InChI Key WJQPUBWELGCSRR-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=C(C=C2)Cl

Introduction

Chemical Structure and Properties

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone belongs to the benzophenone class of compounds, featuring a carbonyl bridge connecting two aromatic rings with distinctive substitution patterns. The compound consists of a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group linked by a ketone functional group.

Structural Features

The structure of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone features two key components:

  • A 4-chlorophenyl group, which contains a chlorine atom at the para position of one benzene ring

  • A 3,4,5-trimethoxyphenyl group, which contains three methoxy groups at the meta and para positions of the second benzene ring

The presence of these substituents significantly influences the compound's physical, chemical, and biological properties. The three methoxy groups on one ring create an electron-rich aromatic system, while the chloro substituent on the other ring imparts electron-withdrawing character, creating an electronic asymmetry across the molecule.

Physical Properties

Based on experimental data, (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone has been isolated as a white solid with a relatively high yield (66%) through established synthetic procedures . The physical properties of this compound align with those of similar benzophenone derivatives containing halogen and methoxy substituents.

PropertyCharacteristics
Physical AppearanceWhite solid
SolubilitySoluble in organic solvents (e.g., CDCl₃, DMSO)
Yield from Synthesis66% (following general procedure)

Synthesis Methods

Transition-Metal-Free Carbonylation

One effective method for synthesizing (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone involves transition-metal-free carbonylation of aryl halides with arylboronic acids. This approach offers advantages of avoiding costly and potentially toxic transition metal catalysts while maintaining good reaction yields.

The compound has been successfully synthesized following a general procedure (referred to as "general procedure A" in the literature) that resulted in a 66% yield of the pure compound as a white solid . This synthetic route represents an environmentally benign approach to creating substituted benzophenones.

Alternative Synthetic Approaches

Spectroscopic Characterization

Spectroscopic data for (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone and related compounds provide insights into their structural confirmation and purity assessment.

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight of (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone, along with characteristic fragmentation patterns. These might include the loss of methoxy groups and cleavage patterns typical of benzophenone derivatives.

Biological Activities and Applications

Use as a Synthetic Intermediate

(4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone can serve as a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activities. The carbonyl group provides a reactive site for various transformations:

  • Reduction to secondary alcohols

  • Wittig and related reactions to form alkenes

  • Reductive amination to form amines

  • Nucleophilic additions to the carbonyl group

These transformations can lead to diverse chemical scaffolds with potential applications in medicinal chemistry and materials science.

Structure-Activity Relationships

Impact of Substituents

The specific substitution pattern in (4-Chlorophenyl)(3,4,5-trimethoxyphenyl)methanone contributes significantly to its chemical and potential biological properties. The 3,4,5-trimethoxy substitution pattern on one phenyl ring is a structural motif found in many bioactive compounds, including natural products like combretastatin analogs and synthetic drugs.

The chloro substituent at the para position of the second phenyl ring can enhance lipophilicity, which may improve membrane permeability and influence binding interactions with biological targets. Additionally, the chloro group can participate in halogen bonding interactions with protein targets.

Comparison with Related Compounds

Several related compounds have been synthesized and characterized, providing valuable comparison points:

CompoundKey Structural DifferenceNotable Properties
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanoneMethoxy instead of chloroCharacterized by NMR spectroscopy
(4-Chlorophenyl)(4-chlorophenyl)methanone4-chlorophenyl instead of 3,4,5-trimethoxyphenylStudied for different applications
(4-aminophenyl)(4-chlorophenyl)methanoneAmino group instead of 3,4,5-trimethoxyDifferent reactivity profile

These structural variations provide opportunities for exploring how specific substituents affect physical properties, reactivity, and biological activity.

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